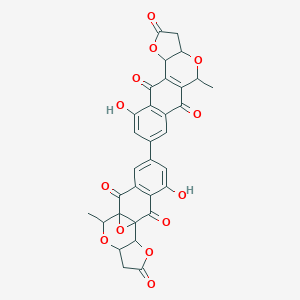
Crisamicin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Crisamicin C is a secondary metabolite that belongs to the group of macrolide antibiotics. It was first isolated from the fermentation broth of Streptomyces albus in 1975. Since then, Crisamicin C has been the focus of several scientific studies due to its potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria.
Scientific Research Applications
Antibiotic Properties
Crisamicin C is a novel antibiotic discovered in Micromonospora purpureochromogenes subsp. halotolerans. It is structurally related to crisamicin A but features an additional oxygen, making it a more potent antibiotic with activity primarily against Gram-positive bacteria. The substance was isolated and its structure, physico-chemical properties, and biosynthesis were thoroughly investigated (Russell et al., 1988).
Chemical Synthesis and Structural Studies
Significant research has been conducted on the chemical synthesis of crisamicin C. Efforts include a stereoselective total synthesis and the exploration of different synthetic pathways. These studies are vital for understanding the compound's chemical nature and potential for large-scale production (Li et al., 2008), (Brimble et al., 2014), (Kopp & Brückner, 2020).
Antimicrobial Activity
Research on crisamicin A, closely related to crisamicin C, has shown that these compounds possess antimicrobial properties, primarily against Gram-positive bacteria. Studies also explore its cytotoxic effects on certain cancer cell lines, suggesting potential broader applications in medical research (Yeo et al., 2002).
Biosynthesis Studies
Understanding the biosynthesis of crisamicin C provides insights into its natural production and potential for bioengineering. Studies have utilized carbon-13 labeled acetate feeding experiments to confirm structural features and biosynthesis pathways (Nelson et al., 1988).
properties
CAS RN |
100630-79-3 |
|---|---|
Product Name |
Crisamicin C |
Molecular Formula |
C32H22O13 |
Molecular Weight |
614.5 g/mol |
IUPAC Name |
7-hydroxy-5-(7-hydroxy-17-methyl-2,9,13-trioxo-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraen-5-yl)-17-methyl-12,16,18-trioxapentacyclo[8.7.1.01,10.03,8.011,15]octadeca-3(8),4,6-triene-2,9,13-trione |
InChI |
InChI=1S/C32H22O13/c1-9-21-24(27-17(41-9)7-19(35)43-27)26(38)22-13(25(21)37)3-11(5-15(22)33)12-4-14-23(16(34)6-12)29(40)32-30-18(8-20(36)44-30)42-10(2)31(32,45-32)28(14)39/h3-6,9-10,17-18,27,30,33-34H,7-8H2,1-2H3 |
InChI Key |
CHWSBZJOQBRSAL-UHFFFAOYSA-N |
SMILES |
CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C=C(C=C4O)C5=CC6=C(C(=C5)O)C(=O)C78C9C(CC(=O)O9)OC(C7(C6=O)O8)C |
Canonical SMILES |
CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C=C(C=C4O)C5=CC6=C(C(=C5)O)C(=O)C78C9C(CC(=O)O9)OC(C7(C6=O)O8)C |
synonyms |
crisamicin C CRS-C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



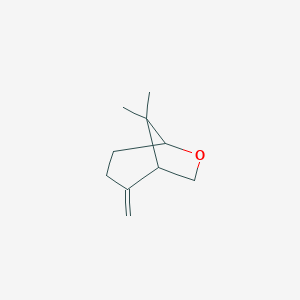
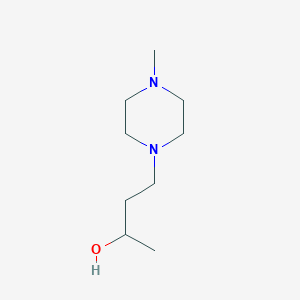



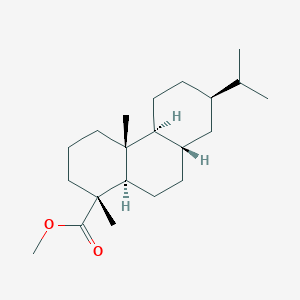
![4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid](/img/structure/B34434.png)
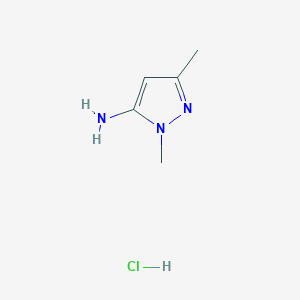
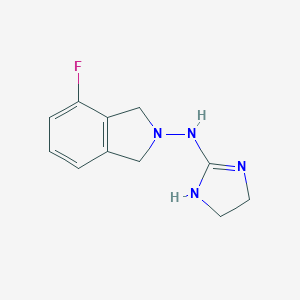
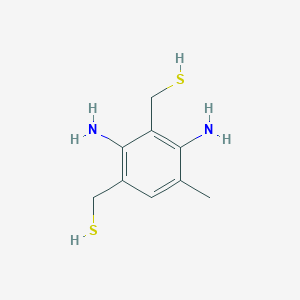
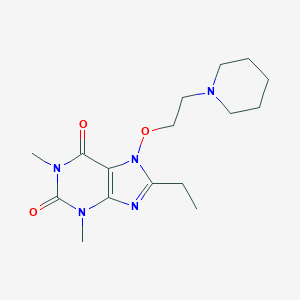
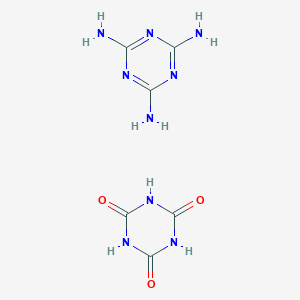
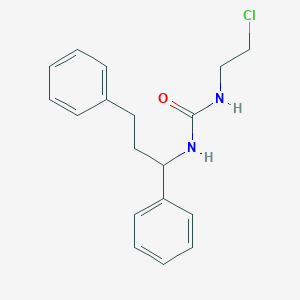
![2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane](/img/structure/B34452.png)